3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-6-4-5-16(15-17)19(24)21-9-10-22-11-13-23(14-12-22)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFUQSCVEADART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.
Alkylation: The piperazine intermediate is then alkylated using 2-chloroethylamine to form N-[2-(4-phenylpiperazin-1-yl)ethyl]amine.
Amidation: The final step involves the reaction of N-[2-(4-phenylpiperazin-1-yl)ethyl]amine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Research indicates that 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide exhibits significant biological activities, particularly in the context of neurological disorders and as potential therapeutic agents.
Neuropharmacological Applications
The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. Piperazine derivatives are often linked to antipsychotic and anxiolytic effects:
- Serotonin Receptor Modulation : Studies have shown that compounds similar to 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can modulate serotonin receptors, suggesting potential use in treating mood disorders .
Antimicrobial Properties
The compound's structure suggests possible antimicrobial activity. In vitro studies have indicated that related benzamide derivatives can inhibit bacterial growth:
- Inhibition Studies : A related study demonstrated that certain benzamide derivatives exhibited activity against various bacterial strains, indicating that modifications to the benzamide structure can enhance antimicrobial efficacy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves the reaction of substituted piperazines with chloro-benzamides. The structure-activity relationship is critical in determining the efficacy of this compound:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Increases lipophilicity and receptor binding affinity |
| Piperazine Ring | Enhances CNS penetration and pharmacological activity |
Alzheimer's Disease Research
A study focused on acetylcholinesterase inhibitors highlighted the importance of similar compounds in treating Alzheimer's disease. Although not directly testing 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide, it provides insights into how modifications can yield effective inhibitors .
Antimalarial Activity
Research into related compounds has shown promise against Plasmodium falciparum, the malaria-causing parasite. The findings suggest that structural modifications can lead to enhanced antimalarial properties, which may be applicable to the design of new derivatives based on the core structure of 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide .
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Several benzamide derivatives with piperazine or related heterocycles have been studied. Key structural differences and their implications are summarized below:
Key Observations :
- The presence of 4-phenylpiperazine in the target compound distinguishes it from simpler benzamides (e.g., Rip-B) and enhances interactions with neurotransmitter receptors such as dopamine D2/D3 or sigma receptors .
- Halogenation (Cl, F) improves binding affinity in receptor studies but may reduce solubility. For example, the dichlorophenyl analogue () exhibits higher lipophilicity but lower aqueous solubility than the target compound .
Pharmacological Profiles
Dopamine Receptor Affinity
- Biswas et al. (2008) synthesized hybrid benzamides with 4-phenylpiperazine-ethyl chains, demonstrating nanomolar affinity for dopamine D3 receptors (Ki = 0.8 nM). The chloro substituent in the target compound may similarly enhance D3 selectivity over D2 receptors .
- In contrast, N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) lacks receptor specificity, highlighting the critical role of the piperazine moiety in dopamine-targeted activity .
Sigma Receptor Targeting
- reports that benzamides with piperazine or piperidine groups, such as [125I]PIMBA, exhibit high sigma-1 receptor binding (Kd = 5.80 nM). The target compound’s piperazine chain may confer similar sigma receptor affinity, though direct data are unavailable .
Physicochemical Properties
- Solubility: Piperazine-bearing compounds generally exhibit better aqueous solubility than non-polar analogues (e.g., dichlorophenyl derivatives in ) due to the basic nitrogen in piperazine .
- Melting Points : Chlorinated benzamides (e.g., target compound, polymorphs) typically have higher melting points (>150°C) compared to methoxy-substituted derivatives (e.g., Rip-B: 90°C) due to stronger intermolecular interactions .
Biological Activity
Overview
3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry, primarily due to its potential therapeutic applications. Its structure features a benzamide core with a chloro substituent and a piperazine moiety, which is known to interact with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H22ClN3O
- Molecular Weight : 343.85 g/mol
- CAS Number : 946286-20-0
The biological activity of 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring allows the compound to exhibit affinity for various receptors, leading to modulation of neurotransmitter release and activity.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction : Its structure suggests potential activity at dopamine receptors, which could be beneficial in treating disorders like schizophrenia or Parkinson's disease.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide. In vitro evaluations demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.13 | Induction of apoptosis via caspase activation |
| HCT116 (Colon) | 2.84 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 10.38 | Inhibition of proliferation |
These findings suggest that the compound may act by triggering apoptotic pathways and inhibiting cell proliferation.
Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems indicates potential use in treating neurological disorders:
- Anxiolytic Effects : Preliminary studies suggest that the compound may reduce anxiety-like behaviors in animal models.
- Antidepressant Activity : By enhancing serotonergic transmission, it may have antidepressant effects similar to selective serotonin reuptake inhibitors (SSRIs).
Case Studies
-
Study on Anticancer Activity :
A study published in MDPI evaluated various derivatives of benzamide compounds for their anticancer properties. The results indicated that 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide exhibited IC50 values comparable to established anticancer agents, supporting its further development as a therapeutic candidate . -
Neuropharmacological Evaluation :
Research conducted on piperazine derivatives revealed that compounds similar to 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide showed promising results in modulating dopaminergic and serotonergic systems, suggesting its potential application in treating psychiatric disorders .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide?
- Methodological Answer : Synthesis typically involves coupling 3-chlorobenzoyl chloride with a piperazine-containing amine precursor. Key parameters include:
- Temperature : 0–5°C during acylation to minimize side reactions (e.g., hydrolysis) .
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of intermediates .
- Catalyst : Triethylamine (TEA) to neutralize HCl byproducts .
Post-synthesis, column chromatography (silica gel, 10% methanol/DCM) is recommended for purification .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the chloro-benzamide (δ 7.3–7.5 ppm for aromatic protons) and piperazine ethyl chain (δ 2.5–3.5 ppm for CH₂ groups) .
- Mass Spectrometry (MS) : Look for [M+H]⁺ ions matching the molecular formula (C₁₉H₂₁ClN₃O) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
Q. What functional groups are critical for its pharmacological activity?
- Methodological Answer :
- Piperazine moiety : Enhances binding to neurotransmitter receptors (e.g., dopamine D₂/D₃) via hydrogen bonding .
- Chloro substituent : Increases lipophilicity and stabilizes receptor-ligand interactions .
- Benzamide core : Serves as a scaffold for structural modifications in SAR studies .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized assays : Use radioligand binding (e.g., [³H]spiperone for dopamine receptors) to quantify affinity .
- Cellular context : Account for differences in cell lines (e.g., HEK-293 vs. CHO cells expressing D₂ receptors) .
- Dose-response curves : Ensure EC₅₀/IC₅₀ values are calculated under consistent conditions (pH, temperature) .
Q. What computational strategies model interactions with dopamine receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in the D₃ receptor’s orthosteric site (PDB ID: 3PBL) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns (AMBER force field) to assess hydrogen bonding with Asp110 .
- QSAR : Corinate substituent electronegativity (Cl, F) with logP values to optimize brain permeability .
Q. How does stereochemistry influence binding affinity to target enzymes?
- Methodological Answer :
- Chiral centers : Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
- Binding assays : Compare (R)- and (S)-enantiomers in vitro; e.g., (S)-configurations show 10× higher D₃ affinity due to better fit in the hydrophobic pocket .
Q. What strategies validate target engagement in cellular assays?
- Methodological Answer :
- Knockdown/CRISPR : Silence dopamine receptors to confirm reduced compound efficacy .
- Fluorescent probes : Use BODIPY-labeled analogs for live-cell imaging of receptor localization .
- Functional assays : Measure cAMP inhibition (D₂-mediated) or β-arrestin recruitment (BRET assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
